2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride
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Overview
Description
2-Amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale condensation reactions, and advanced purification techniques to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazo[1,2-a]pyridine core is valuable in the development of new pharmaceuticals and materials.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their therapeutic potential in conditions such as inflammation, cancer, and microbial infections.
Industry: In the industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Indole derivatives
Pyridine derivatives
Uniqueness: 2-Amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride stands out due to its unique structure and the presence of the ethyl and methyl groups on the imidazo[1,2-a]pyridine core. These modifications can significantly impact its biological activity and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-N-(3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.2ClH/c1-3-10-8(2)14-11-5-4-9(7-16(10)11)15-12(17)6-13;;/h4-5,7H,3,6,13H2,1-2H3,(H,15,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJABUCPCSCRLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C=C(C=C2)NC(=O)CN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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